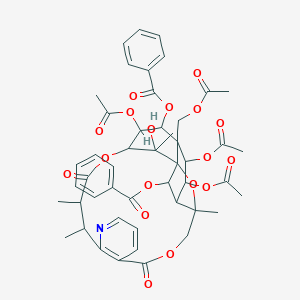![molecular formula C17H18BrN3O2S B238577 N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTB and is primarily used in the field of biochemistry and molecular biology.
Wirkmechanismus
BPTB works by binding to the active site of UbcH5b, preventing the enzyme from carrying out its usual function. This binding leads to the accumulation of intracellular proteins that are normally degraded by the ubiquitin-proteasome system. The inhibition of UbcH5b by BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis. BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. Additionally, BPTB has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BPTB in lab experiments include its specificity for UbcH5b and its ability to induce apoptosis in cancer cells. However, the limitations of using BPTB include its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on BPTB. One potential area of research is the development of BPTB analogs with improved solubility and potency. Another area of research is the investigation of the role of UbcH5b in other cellular processes. Furthermore, the potential applications of BPTB in cancer therapy and anti-inflammatory treatments warrant further investigation.
Conclusion:
In conclusion, N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTB inhibits the activity of the enzyme UbcH5b, leading to the accumulation of intracellular proteins and the induction of apoptosis in cancer cells. While BPTB has several advantages for lab experiments, including its specificity for UbcH5b, it also has limitations, including its low solubility in water. Future research on BPTB should focus on developing analogs with improved solubility and potency and investigating its potential applications in cancer therapy and anti-inflammatory treatments.
Synthesemethoden
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide involves the reaction of 5-bromopyridine-2-carbonyl chloride with 4-butoxyaniline in the presence of sodium thiocyanate. This reaction results in the formation of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide as a white solid with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
BPTB has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, ubiquitin-conjugating enzyme E2 N (UbcH5b). This enzyme is involved in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis.
Eigenschaften
Produktname |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
|---|---|
Molekularformel |
C17H18BrN3O2S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24) |
InChI-Schlüssel |
FBSNDKSNDCDXDX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)